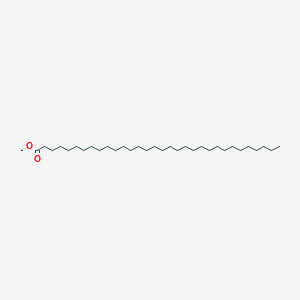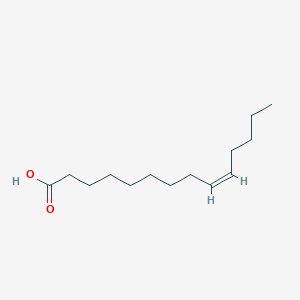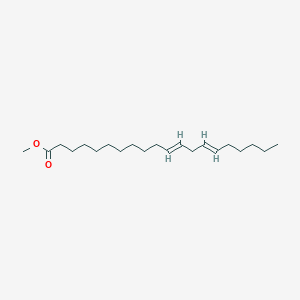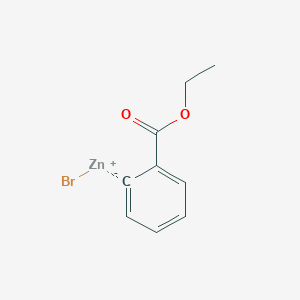
2-(Ethoxycarbonyl)phenylzinc bromide
Descripción general
Descripción
2-(Ethoxycarbonyl)phenylzinc bromide is an organozinc compound with the molecular formula C9H9O2ZnBr. It is commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds .
Aplicaciones Científicas De Investigación
2-(Ethoxycarbonyl)phenylzinc bromide is widely used in scientific research for its role in organic synthesis. It is employed in the synthesis of complex organic molecules, including natural products and pharmaceuticals . In addition, it is used in the development of new materials and in the study of reaction mechanisms .
Safety and Hazards
This compound is classified as a flammable liquid (category 2), an eye irritant (category 2), and a suspected carcinogen (category 2) . It has hazard statements H225, H319, H335, H336, and H351 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
Direcciones Futuras
2-(Ethoxycarbonyl)phenylzinc bromide is a valuable reagent in organic synthesis, particularly in the construction of peptidomimetic and anti-cancer compounds . Its future use will likely continue to be in the field of biomedical research, particularly in drug synthesis for oncological applications .
Mecanismo De Acción
Target of Action
2-(Ethoxycarbonyl)phenylzinc bromide is an organozinc compound . The primary targets of this compound are typically carbon-based functional groups in organic molecules. The compound acts as a nucleophile, meaning it donates electrons to other molecules during chemical reactions .
Mode of Action
The compound interacts with its targets through a process known as nucleophilic addition. In this process, the zinc atom in the compound forms a bond with a carbon atom in the target molecule. This reaction can result in the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Biochemical Pathways
The exact biochemical pathways affected by this compound can vary depending on the specific reaction conditions and the nature of the target molecules. The compound is often used in the synthesis of pharmaceuticals and other biologically active compounds, suggesting that it may play a role in various biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a reactive organometallic compound, it is likely to be rapidly metabolized and excreted by the body. Its bioavailability would therefore be expected to be low .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in the synthesis of other compounds. By enabling the formation of new carbon-carbon bonds, it can contribute to the production of a wide range of organic molecules, including pharmaceuticals and other biologically active compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound is sensitive to moisture and air, and must be handled under inert conditions . The reaction conditions, including temperature and solvent, can also have a significant impact on the compound’s reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-(Ethoxycarbonyl)phenylzinc bromide can be synthesized through the direct insertion of zinc into the corresponding aryl bromide in the presence of ethyl chloroformate. The reaction is typically carried out in an anhydrous environment to prevent the hydrolysis of the organozinc compound .
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process often includes purification steps such as distillation or recrystallization to remove impurities .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Ethoxycarbonyl)phenylzinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with various electrophiles to form biaryl compounds . It can also participate in nucleophilic addition reactions with carbonyl compounds .
Common Reagents and Conditions: Common reagents used in reactions with this compound include palladium catalysts, bases like potassium carbonate, and solvents such as THF or toluene. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation .
Major Products: The major products formed from reactions involving this compound are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Comparación Con Compuestos Similares
Similar Compounds:
- 2-Pyridylzinc bromide
- 2-Thienylzinc bromide
- Phenylzinc bromide
Uniqueness: Compared to similar compounds, 2-(Ethoxycarbonyl)phenylzinc bromide offers unique reactivity due to the presence of the ethoxycarbonyl group, which can influence the electronic properties of the phenyl ring and enhance its nucleophilicity. This makes it particularly useful in specific cross-coupling reactions where other organozinc compounds may not be as effective .
Propiedades
IUPAC Name |
bromozinc(1+);ethyl benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9O2.BrH.Zn/c1-2-11-9(10)8-6-4-3-5-7-8;;/h3-6H,2H2,1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSRESIMIGVTLH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=[C-]1.[Zn+]Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131379-40-3 | |
| Record name | Bromo[2-(ethoxycarbonyl-κO)phenyl-κC]zinc | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131379-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



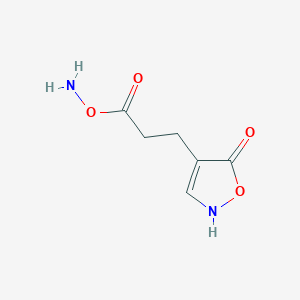



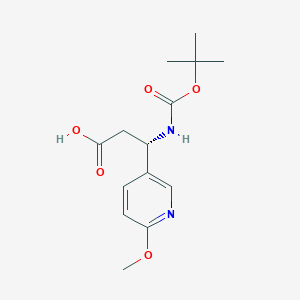
![[(2S,3S)-3-azido-5-methoxyoxolan-2-yl]methoxy-tert-butyl-diphenylsilane](/img/structure/B164359.png)
